molecular formula C19H25N3O2S B2404634 1-phenyl-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 952991-54-7

1-phenyl-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No. B2404634
CAS RN: 952991-54-7
M. Wt: 359.49
InChI Key: JWNBZFKGJJYUTG-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biologic activities .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific structure of the compound . For instance, the presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of the Piperidine derivatives .

Mechanism of Action

While the exact mechanism of action of this specific compound is not clear, piperidine derivatives are known to exhibit a wide range of biological activities. They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . They play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

1-phenyl-N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c23-25(24,16-19-4-2-1-3-5-19)21-14-17-8-12-22(13-9-17)15-18-6-10-20-11-7-18/h1-7,10-11,17,21H,8-9,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNBZFKGJJYUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-((1-(pyridin-4-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide

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